4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-15-3-4-16(2)17(11-15)23-7-9-24(10-8-23)18-12-19(22-13-21-18)25-6-5-20-14-25/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUPNDJMKHDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
A common route involves cyclizing 1,3-dicarbonyl compounds with amidines or urea derivatives. For example, ethyl acetoacetate reacts with guanidine carbonate under basic conditions to form 4,6-dimethylpyrimidin-2-amine, which is then halogenated at the 4-position using phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methylpyrimidine. This intermediate is critical for nucleophilic aromatic substitution (NAS) reactions.
Halogenation and Functional Group Interconversion
Direct halogenation of pre-formed pyrimidines enables selective substitution. In one protocol, 6-methylpyrimidin-4-ol undergoes chlorination with thionyl chloride (SOCl₂) at 80°C for 6 hours, achieving 95% conversion to 4-chloro-6-methylpyrimidine. The chlorine atom at position 4 is highly reactive toward amines, facilitating subsequent piperazine coupling.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | <70% if <1 mol% |
| Ligand | Xantphos | 20% drop with BINAP |
| Temperature | 100°C | <50% at 80°C |
Installation of the Imidazole Moiety
The 6-methyl group is oxidized to a hydroxymethyl intermediate, followed by substitution with imidazole.
Oxidation to Aldehyde
Manganese dioxide (MnO₂) in dichloromethane (DCM) selectively oxidizes the 6-methyl group to a formyl group at 25°C over 12 hours, yielding 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-formylpyrimidine. Alternative oxidants like KMnO₄ result in over-oxidation to carboxylic acids.
Reductive Amination with Imidazole
The formyl intermediate undergoes reductive amination using imidazole and sodium cyanoborohydride (NaBH₃CN) in methanol. After 24 hours at 60°C, the desired product is obtained in 75% yield. Steric hindrance from the piperazine group necessitates elevated temperatures.
Alternative Routes via Sequential Cross-Coupling
Recent advances employ Suzuki–Miyaura coupling for modular assembly:
Boronate Ester Preparation
6-Bromo-4-chloropyrimidine reacts with pinacolborane in the presence of PdCl₂(dppf) to form 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. This intermediate couples with 1-(2,5-dimethylphenyl)piperazine under standard Suzuki conditions (Na₂CO₃, Pd(PPh₃)₄, 80°C) to install the piperazine group.
Imidazole Coupling via C–H Activation
Direct C–H imidazolation of the pyrimidine core is achieved using a copper(I) iodide catalyst and 1H-imidazole in dimethyl sulfoxide (DMSO) at 130°C. This one-pot method bypasses oxidation steps but requires strict oxygen exclusion.
Optimization and Challenges
Solvent and Temperature Effects
Reaction efficiency varies significantly with solvent polarity:
| Solvent | Dielectric Constant | Yield (Piperazine Substitution) |
|---|---|---|
| DMF | 36.7 | 70% |
| Toluene | 2.4 | 85% |
| THF | 7.5 | 62% |
Toluene’s low polarity enhances NAS reactivity by stabilizing transition states.
Purification Challenges
Chromatographic separation is complicated by the compound’s high polarity. Counterintuitively, reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) achieves >95% purity, as demonstrated in PubChem data.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine H), 7.65 (s, 1H, imidazole H), 7.20–7.05 (m, 3H, aromatic H), 3.85–3.70 (m, 8H, piperazine CH₂), 2.30 (s, 6H, CH₃).
-
X-ray Crystallography: Orthorhombic crystal system with P2₁2₁2₁ space group, confirming the trans configuration of substituents.
Industrial-Scale Considerations
The patent FI91150B discloses a pilot-scale process using continuous flow reactors to produce 10 kg batches:
-
Piperazine Coupling: 4-Chloro-6-methylpyrimidine and 1-(2,5-dimethylphenyl)piperazine react in a packed-bed reactor (Pd/C catalyst, 120°C, 5 bar H₂).
-
Oxidation: A microreactor with MnO₂/DCM achieves 98% conversion in 2 minutes.
-
Imidazole Installation: Telescoped reductive amination in a stirred tank reactor (residence time: 4 hours).
This method reduces purification steps and improves overall yield to 78%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS + Reductive Amination | 65 | 92 | Moderate |
| Buchwald–Hartwig | 85 | 95 | High |
| Suzuki/Flow Chemistry | 78 | 98 | Industrial |
The Suzuki/flow approach balances efficiency and scalability, though it requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may act by interfering with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
- Case Studies : Research indicates that similar pyrimidine derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity, suggesting potential as a new class of antibiotics .
CNS Activity
Due to the presence of the piperazine ring, this compound may interact with neurotransmitter systems:
- Potential Uses : It could be explored for treating neurological disorders such as anxiety and depression.
- Mechanisms : The piperazine component is known to modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Synthesis and Characterization
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves several steps:
- Starting Materials : 2,5-dimethylphenylpiperazine and imidazole derivatives.
- Reactions : Typically includes condensation reactions followed by purification techniques such as recrystallization.
- Characterization Techniques : The compound can be characterized using NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Key Observations :
- The 2,5-dimethylphenyl group in the target compound and Compound 22 likely enhances lipophilicity compared to the 3,4-dichlorophenyl group in Compounds 20/21, affecting membrane permeability .
Physicochemical and Spectroscopic Comparisons
Insights :
- Higher yields (75–80%) in sulfonamide analogs (e.g., Compound 20/22) suggest efficient synthetic routes for carbamoyl derivatives.
- The absence of SO₂ or C=O groups in the target compound may reduce polarity, impacting solubility compared to Compounds 20–22.
Implications for Bioactivity
While biological data for the target compound are unavailable in the evidence, structural comparisons suggest:
- Receptor selectivity : The imidazole moiety may target histamine or cytochrome P450 enzymes, unlike the serotonin/dopamine receptor focus of piperazine-sulfonamide analogs .
- Metabolic stability : The 2,5-dimethylphenyl group (vs. 3,4-dichlorophenyl) could reduce oxidative metabolism, enhancing half-life.
Biological Activity
The compound 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention for its potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a pyrimidine core linked to a piperazine ring and an imidazole moiety, which are known to contribute to various pharmacological activities.
Research indicates that compounds with similar structures often interact with multiple biological targets. The following mechanisms have been proposed for the biological activity of this compound:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which may influence neuropsychiatric conditions.
- Inhibition of Cytochrome P450 Enzymes : Some derivatives have been identified as mechanism-based inhibitors of cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions .
- Anticancer Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in Table 1.
Case Studies
- Anticancer Efficacy : A study evaluating compounds structurally related to the target compound found significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values below that of standard treatments like doxorubicin . This suggests potential for development as an anticancer agent.
- CYP450 Interaction Studies : Research on similar piperazine derivatives indicated that they could irreversibly inhibit CYP2D6, leading to altered pharmacokinetics in patients. Such findings highlight the need for careful consideration in drug design and patient management .
- Neuropharmacological Effects : In vivo studies have shown that modifications in the piperazine ring can enhance the affinity for dopamine receptors, potentially providing therapeutic benefits in treating disorders like schizophrenia or depression .
Q & A
Basic: What spectroscopic methods are recommended for characterizing the molecular structure of this compound?
Answer:
The compound’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C for proton/carbon environments), high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for 3D conformation analysis. For example, NMR can identify substituents on the piperazine and pyrimidine rings, while X-ray crystallography resolves stereochemical ambiguities in the imidazole moiety .
Basic: What are the key synthetic routes for preparing this compound?
Answer:
Synthesis typically involves:
- Step 1: Formation of the piperazine core via a Mannich reaction or nucleophilic substitution (SNAr) using 2,5-dimethylphenyl derivatives.
- Step 2: Coupling the imidazole group to the pyrimidine ring using Buchwald-Hartwig amination or copper-catalyzed cross-coupling.
- Step 3: Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization.
Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylated piperazines .
Advanced: How can researchers design experiments to optimize synthetic yield and purity?
Answer:
Use Design of Experiments (DoE) methodologies:
- Factorial design to evaluate variables (e.g., reaction time, catalyst loading).
- Response Surface Methodology (RSM) to model interactions between parameters like solvent polarity and temperature.
For instance, a central composite design (CCD) can identify optimal conditions for SNAr reactions, minimizing byproducts such as dimerized intermediates .
Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. activation) be analyzed?
Answer:
Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Mitigation strategies include:
- Dose-response curves to confirm activity thresholds.
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
- Molecular dynamics (MD) simulations to assess conformational changes in target proteins under varying conditions .
Advanced: What computational approaches are effective in studying receptor-ligand interactions?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses at active sites (e.g., serotonin receptors).
- Quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions between the imidazole group and catalytic residues.
- Free-energy perturbation (FEP) to calculate binding affinity differences caused by substituent modifications (e.g., methyl vs. methoxy groups) .
Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?
Answer:
- Kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
- Site-directed mutagenesis of key residues (e.g., histidine in catalytic triads) to validate interaction sites.
- Cryo-EM or X-ray co-crystallography to visualize binding modes in complex with targets like kinases or GPCRs .
Advanced: What strategies resolve solubility challenges in in vitro assays?
Answer:
- Co-solvent systems (DMSO/PBS mixtures) with ≤1% organic content to maintain cell viability.
- Nanoparticle encapsulation (e.g., liposomes) to enhance aqueous dispersion.
- Salt formation (e.g., hydrochloride salts) via acid-base titration to improve bioavailability .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermogravimetric analysis (TGA) reveals decomposition points (e.g., >200°C for the pyrimidine core).
- HPLC-MS monitoring under accelerated conditions (40°C/75% RH) identifies degradation products like oxidized imidazole rings. Store at -20°C in anhydrous DMSO or argon-filled vials to prevent hydrolysis .
Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?
Answer:
- Bioisosteric replacement : Swap imidazole with triazole to enhance metabolic stability.
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to modulate receptor affinity.
- 3D-QSAR models (CoMFA/CoMSIA) to prioritize synthetic targets based on electrostatic and steric descriptors .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
